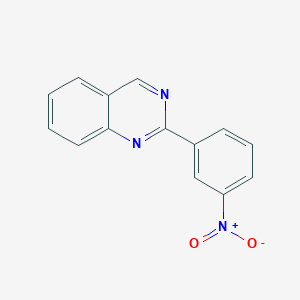

2-(3-Nitrophenyl)quinazoline

描述

Structure

3D Structure

属性

分子式 |

C14H9N3O2 |

|---|---|

分子量 |

251.24 g/mol |

IUPAC 名称 |

2-(3-nitrophenyl)quinazoline |

InChI |

InChI=1S/C14H9N3O2/c18-17(19)12-6-3-5-10(8-12)14-15-9-11-4-1-2-7-13(11)16-14/h1-9H |

InChI 键 |

GDPBFVVLLZTDIZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

产品来源 |

United States |

Elucidation of Reaction Mechanisms in 2 3 Nitrophenyl Quinazoline Synthesis

Mechanistic Investigations of Quinazoline (B50416) Ring Formation

The formation of the quinazoline ring in 2-(3-nitrophenyl)quinazoline typically proceeds through the condensation of a 2-aminobenzaldehyde (B1207257) or a related derivative with 3-nitrobenzaldehyde (B41214). A plausible reaction pathway involves the initial formation of an imine intermediate through the reaction of the amino group of the 2-aminobenzaldehyde derivative with the aldehyde group of 3-nitrobenzaldehyde. This is followed by an intramolecular cyclization and subsequent aromatization to yield the final quinazoline product. nih.gov

One-pot, three-component synthesis strategies have also been developed. For instance, the reaction of (2-amino-phenyl)-oxo-acetic acid sodium salt (derived from isatin (B1672199) hydrolysis), ammonium (B1175870) acetate (B1210297), and 3-nitrobenzaldehyde provides a direct route to a this compound derivative. bohrium.com In such multi-component reactions, the precise sequence of bond formations and the nature of the catalytic species play a pivotal role in directing the reaction towards the desired quinazoline scaffold.

Various catalytic systems, including copper-catalyzed methods, have been employed to facilitate the synthesis of 2-substituted quinazolines. nih.gov These catalysts can activate the substrates and promote the key bond-forming steps, often under milder reaction conditions. The reaction mechanism in these catalyzed processes can involve oxidative amination followed by intramolecular cyclization. nih.gov

Role of Intermediates in Synthetic Pathways

The synthesis of this compound proceeds through several key intermediates. The initial condensation of a 2-aminoaryl precursor with 3-nitrobenzaldehyde typically forms a Schiff base (imine) intermediate. This intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization.

In multi-step synthetic sequences, stable intermediates can be isolated. For example, in the synthesis of related quinazoline derivatives, N-acyl-2-aminoaryl ketone oximes have been identified as key intermediates that undergo intramolecular cyclocondensation to form quinazoline 3-oxides. nih.gov While not directly applicable to the primary synthesis of this compound, this highlights the importance of N-acylated intermediates in the broader context of quinazoline chemistry.

The table below summarizes some of the common intermediates involved in quinazoline synthesis.

| Intermediate Type | Description | Role in Synthesis |

| Imine (Schiff Base) | Formed from the condensation of a 2-aminoaryl compound and an aldehyde. | Precursor to intramolecular cyclization. |

| Amidine | Can be formed from the reaction of a nitrile with an amine. | Can undergo cyclization to form the quinazoline ring. |

| N-acyl-2-aminoaryl ketone oxime | Formed from the acylation of a 2-aminoaryl ketone oxime. | Precursor to quinazoline 3-oxides. nih.gov |

Understanding Regioselectivity and Stereoselectivity in Cyclization Reactions

Regioselectivity in the synthesis of this compound is primarily dictated by the starting materials. The "2-" position of the quinazoline ring is determined by the carbonyl carbon of the aldehyde (3-nitrobenzaldehyde), and the "3-nitrophenyl" substituent is consequently placed at this position. The inherent reactivity of the functional groups in the 2-aminoaryl precursor and the aldehyde directs the formation of the quinazoline ring in a highly regioselective manner.

While the synthesis of the aromatic this compound itself does not involve the formation of chiral centers, stereoselectivity can become a critical consideration in the synthesis of related reduced quinazoline derivatives. In such cases, the cyclization step can create stereocenters, and controlling the stereochemical outcome is a significant synthetic challenge. However, for the fully aromatic target compound of this article, stereoselectivity is not a factor in the primary ring-forming reactions.

Recent studies on the modification of the quinazoline ring have demonstrated that regioselectivity can be controlled through various synthetic strategies, such as nucleophilic aromatic substitution (SNAr) reactions on pre-formed quinazoline scaffolds. nih.govbeilstein-journals.org These methods, however, apply to the post-synthetic functionalization of the quinazoline core rather than its initial formation.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The electronic nature of the substituents on both the 2-aminoaryl precursor and the benzaldehyde (B42025) derivative can significantly impact the kinetics and thermodynamics of the quinazoline synthesis. The nitro group on the 3-nitrobenzaldehyde ring is a strong electron-withdrawing group. This has several effects on the reaction.

The electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde. nih.gov Furthermore, the presence of a nitro group on the resulting quinazoline ring system can affect its electronic properties and subsequent reactivity. mdpi.com

The table below outlines the general influence of electron-donating and electron-withdrawing groups on the synthesis of quinazolines.

| Substituent Type on Benzaldehyde | Effect on Aldehyde Carbonyl | Influence on Reaction Rate |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Decreases electrophilicity | May decrease the rate of initial nucleophilic attack |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Increases electrophilicity | May increase the rate of initial nucleophilic attack |

Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data specifically for the compound This compound is not sufficiently available to construct the detailed article as requested in the provided outline.

While spectral information exists for structurally related compounds, such as 2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, 2-phenylquinazolin-4(3H)-one, and various other quinazoline derivatives, these molecules possess different structural and electronic properties. For instance, the dihydroquinazolinone derivative lacks the fully aromatic quinazoline ring system, which fundamentally alters its Nuclear Magnetic Resonance (NMR), Vibrational (IR/Raman), and Electronic (UV-Vis) spectra compared to the requested aromatic compound.

Generating an article with data from these related but distinct compounds would not meet the required standards of scientific accuracy for the specific subject of "this compound". Therefore, to ensure the integrity and accuracy of the information provided, the article cannot be generated at this time. Further experimental research and publication of the spectroscopic data for this compound are required.

Spectroscopic and Advanced Structural Characterization of 2 3 Nitrophenyl Quinazoline

X-ray Diffraction Crystallography for Solid-State Structure Determination

No published single-crystal X-ray diffraction data for 2-(3-Nitrophenyl)quinazoline were found. This analysis is crucial for unequivocally determining the solid-state structure, including bond lengths, bond angles, and the three-dimensional packing of the molecules in the crystal lattice.

Elemental Analysis for Empirical Formula Confirmation

Specific experimental results from the elemental analysis of this compound were not available in the reviewed literature. This technique is used to determine the percentage composition of carbon, hydrogen, and nitrogen, providing experimental validation of the compound's empirical formula (C₁₄H₉N₃O₂).

Computational and Theoretical Chemistry Studies of 2 3 Nitrophenyl Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can determine electron distribution, molecular geometry, and energy states. For a molecule like 2-(3-nitrophenyl)quinazoline, these calculations help in understanding the influence of the nitro group and the phenyl substituent on the quinazoline (B50416) core.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is particularly effective for determining the electronic structures and geometries of quinazoline derivatives. nih.gov

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry of quinazoline derivatives. mdpi.com This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. The resulting data include precise bond lengths, bond angles, and dihedral angles. Studies on similar quinazoline structures show that the calculated geometric parameters are generally in good agreement with experimental data obtained from X-ray crystallography. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the quinazoline ring and the oxygen atoms of the nitro group, indicating these as sites susceptible to electrophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties for Substituted Quinazolines This table presents typical data obtained for quinazoline derivatives to illustrate the outputs of DFT calculations.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Correlates with the ability to donate electrons |

| LUMO Energy | -2.0 to -3.0 eV | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicator of chemical reactivity and stability |

| Dipole Moment (µ) | 2.0 to 5.0 Debye | Measures the polarity of the molecule |

Ab Initio and Semi-Empirical Methods

While DFT is highly popular, other quantum chemical methods also play a role. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They can be computationally intensive but provide a high level of accuracy, especially for smaller molecules.

On the other hand, semi-empirical methods use parameters derived from experimental data to simplify calculations, making them much faster than DFT or ab initio methods. This speed allows for the study of much larger molecular systems, although with some trade-off in accuracy. These methods are particularly useful for initial screenings of large libraries of compounds before committing to more computationally expensive DFT or ab initio calculations.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. Theoretical predictions of NMR, IR, and UV-Vis spectra serve as a powerful tool for structural confirmation when compared with experimental results.

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C NMR chemical shifts. There is often a strong linear correlation between the calculated and experimental chemical shifts for quinazoline derivatives, which aids in the correct assignment of spectral peaks. mdpi.comresearchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an experimental IR spectrum. By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific molecular motions, such as the stretching or bending of particular bonds (e.g., C=N, N-O stretching from the nitro group). researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the absorption maxima (λmax) corresponding to π-π* and n-π* transitions within the aromatic system, helping to interpret the experimental UV-Vis spectrum. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Phenyl-Substituted Quinazolinone Derivative This table illustrates the typical agreement between experimental and DFT-calculated IR spectral data.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3425 | 3430 |

| C-H Aromatic Stretch | 3100 | 3095 |

| C=O Stretch | 1680 | 1675 |

| C=N Stretch | 1620 | 1628 |

| Phenyl Ring Stretch | 1594 | 1588 |

Source: Adapted from data on 3-amino-2-phenyl quinazolin-4(3H)-one. researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of molecules over time.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For this compound, MD simulations can provide detailed information about its conformational flexibility and stability. researchgate.netresearchgate.net

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and the forces on each atom are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time, typically on the nanosecond to microsecond scale.

This approach is particularly valuable for understanding the rotational freedom between the phenyl ring and the quinazoline core. The simulation can reveal the most populated conformations and the energy barriers between them. Analysis of the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation provides a measure of the structural stability of the molecule. biointerfaceresearch.com While often applied to ligand-protein complexes to assess binding stability, MD simulations on the isolated molecule are crucial for understanding its intrinsic dynamic properties. nih.govumich.edu

Computational Electrochemistry Studies

Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as their redox potentials. For this compound, the presence of the nitroaromatic group makes it a candidate for reduction reactions. The nitro group (-NO2) can be electrochemically reduced to a nitro radical anion (NO2•−) and subsequently to other species like nitroso (-NO) and hydroxylamine (-NHOH) groups.

DFT calculations can be used to predict the standard reduction potential of these processes. nih.gov The method involves calculating the Gibbs free energy change (ΔG) for the reduction reaction in a solvent environment, often modeled using a polarizable continuum model (PCM). The reduction potential can then be determined using the Nernst equation. These theoretical predictions are valuable for understanding the molecule's behavior in electrochemical environments and can be correlated with experimental techniques like cyclic voltammetry. nih.gov Such studies are particularly relevant in fields like medicinal chemistry, where the reduction of nitro compounds can be related to their biological activity. mdpi.com

Theoretical Investigations of Reactivity and Electronic Properties

Theoretical studies grounded in density functional theory (DFT) are instrumental in elucidating the electronic structure and chemical reactivity of molecules like this compound. hakon-art.com These computational methods provide a framework for understanding the molecule's behavior at a quantum level.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, defining the molecule's nucleophilicity, while the LUMO is an electron acceptor, determining its electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive and less stable. researchgate.net For quinazoline derivatives, DFT calculations are commonly employed to determine the energies of these frontier orbitals and the resulting energy gap, providing predictions about the molecule's electronic behavior and susceptibility to chemical reactions. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A key indicator of chemical reactivity, polarizability, and kinetic stability. |

Global and Local Reactivity Descriptors

Derived from the principles of conceptual DFT, global and local reactivity descriptors quantify the chemical reactivity and stability of a molecule. hakon-art.comchemrxiv.orgchemrxiv.org These descriptors are calculated using the energies of the frontier orbitals. hakon-art.comresearchgate.net

Global Reactivity Descriptors provide insight into the reactivity of the molecule as a whole. hakon-art.com Key global descriptors include:

Chemical Hardness (η): Measures resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a stable system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Local Reactivity Descriptors , such as the Fukui function (f(r)), identify the most reactive sites within a molecule. hakon-art.comchemrxiv.org This function helps predict where a molecule is most susceptible to nucleophilic, electrophilic, or radical attack, offering crucial information for understanding reaction mechanisms. hakon-art.comresearchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Higher value indicates greater stability. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Indicates the ability to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) | Indicates the capacity to accept electrons. |

| Fukui Function (f(r)) | Derivative of electron density | Identifies specific atomic sites prone to nucleophilic or electrophilic attack. |

Charge Transfer Interactions and Non-Linear Optical Properties

Molecules with significant charge transfer characteristics, often described as "push-pull" systems, are of great interest for their non-linear optical (NLO) properties. mdpi.comrsc.org In such molecules, an electron-donating group (push) is connected to an electron-accepting group (pull) through a conjugated system. The quinazoline core can act as an effective electron-withdrawing fragment in these structures. mdpi.com The presence of a nitrophenyl group, a strong electron-withdrawing substituent, suggests that this compound could exhibit interesting NLO properties.

Computational methods, particularly DFT, are used to calculate NLO parameters like the third-order nonlinear susceptibility (χ(3)). researchgate.netrsc.org These calculations help in designing molecules with tailored NLO responses for applications in photonics and optoelectronics. researchgate.net

Computational Approaches to Structure-Activity Relationships (SAR)

Computational SAR studies aim to establish a link between the chemical structure of a compound and its biological activity. These methods are vital for rational drug design, enabling the prediction of a compound's efficacy and guiding the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that develops mathematical models to describe the relationship between the molecular structure of a compound and its biological activity. nih.govfrontiersin.org This approach is widely used to predict the activity of new compounds before they are synthesized and tested. jbclinpharm.org

The general QSAR workflow involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. This dataset is typically divided into a training set for model development and a test set for model validation. frontiersin.orgjbclinpharm.org

Descriptor Calculation: Various molecular descriptors (physicochemical, steric, electronic, etc.) are calculated for each compound in the dataset.

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with biological activity. Common techniques for quinazoline derivatives include 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA). nih.govjbclinpharm.org

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics, such as the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.govnih.gov

| QSAR Step | Description | Common Tools/Methods |

|---|---|---|

| Data Curation | Assembling a dataset of molecules with measured biological activity. | Literature databases (e.g., ChEMBL, PubChem). |

| Model Building | Generating a predictive model using statistical techniques. | 2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), Machine Learning (SVM). nih.govbiointerfaceresearch.com |

| Validation | Assessing the statistical significance and predictive ability of the model. | Internal validation (cross-validation, q²) and external validation (test set, r²_pred). nih.govnih.gov |

Molecular Docking Studies of Ligand-Biomolecule Interactions (Methodology-Focused)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they form a stable complex. ukaazpublications.com This technique is crucial for understanding the binding mechanism of a potential drug and its biological target.

The methodology for a typical molecular docking study is as follows:

Preparation of the Receptor: The 3D structure of the target protein is obtained, often from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 2D or 3D structure of the ligand, such as this compound, is created and its energy is minimized to find the most stable conformation.

Defining the Binding Site: The active site or binding pocket on the receptor is identified. This is the region where the ligand is expected to bind.

Docking Simulation: A docking algorithm systematically explores possible binding poses of the ligand within the active site. Software like AutoDock Vina or Molegro Virtual Docker (MVD) is commonly used. researchgate.net

Analysis of Results: The results are evaluated using a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol). researchgate.net The predicted binding poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. ukaazpublications.com

This methodology-focused approach allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for further experimental testing.

Pharmacophore Development and Virtual Screening Strategies (Theoretical)

The development of novel therapeutic agents often relies on computational methodologies to identify and optimize lead compounds. For the specific chemical entity, this compound, a detailed exploration of its potential pharmacophoric features and its application in virtual screening campaigns represents a critical step in theoretical drug design. While direct research on the pharmacophore modeling and virtual screening of this compound is not extensively documented in publicly available literature, a theoretical framework can be constructed based on established principles and computational studies of the broader quinazoline class of compounds.

Theoretical Pharmacophore Model Generation

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a hypothetical pharmacophore model can be developed by identifying its key chemical features.

The core structure consists of a quinazoline ring system, a phenyl ring, and a nitro group. These components can contribute to a variety of non-covalent interactions, which are fundamental to the generation of a pharmacophore model. The potential pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring and the oxygen atoms of the nitro group are potential hydrogen bond acceptors.

Aromatic Rings: Both the quinazoline and the nitrophenyl moieties can be represented as aromatic features, capable of engaging in π-π stacking or hydrophobic interactions with a biological target.

A ligand-based pharmacophore model could be theoretically generated from a set of known active molecules containing the 2-phenylquinazoline scaffold. By aligning these molecules, common chemical features that are essential for their biological activity can be identified. Alternatively, a structure-based pharmacophore model could be developed if a crystal structure of a relevant biological target in complex with a similar ligand is available. This model would be based on the key interactions observed between the ligand and the active site of the protein.

Table 1: Potential Pharmacophoric Features of this compound

| Feature Type | Potential Origin in this compound |

| Hydrogen Bond Acceptor | Quinazoline ring nitrogens, Nitro group oxygens |

| Aromatic Ring | Quinazoline ring system, Phenyl ring |

| Hydrophobic Center | Fused bicyclic quinazoline core, Phenyl substituent |

Virtual Screening Strategies

Once a theoretical pharmacophore model for this compound is established, it can be employed as a 3D query in virtual screening campaigns to identify novel compounds with similar potential biological activity from large chemical databases.

Ligand-Based Virtual Screening: This approach would utilize the generated pharmacophore model to filter databases for molecules that match the defined pharmacophoric features. The process involves:

Database Preparation: A large database of chemical compounds, such as ZINC or PubChem, would be prepared by generating 3D conformers for each molecule.

Pharmacophore Mapping: Each molecule in the database is then compared to the pharmacophore model to assess whether it contains the required chemical features in the correct spatial arrangement.

Hit Selection: Molecules that successfully map onto the pharmacophore are considered "hits" and are selected for further computational or experimental evaluation.

Structure-Based Virtual Screening (Molecular Docking): If a relevant biological target for this compound is identified, molecular docking can be a powerful virtual screening tool. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The steps would include:

Target Preparation: The 3D structure of the biological target (e.g., a protein kinase, an enzyme) is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Docking: A library of compounds is docked into the defined binding site of the target.

Scoring and Ranking: The binding affinity of each compound is estimated using a scoring function, and the compounds are ranked based on their predicted affinity. The top-ranked compounds are then selected as potential leads.

Research on broader quinazoline derivatives has demonstrated the utility of these computational approaches. For instance, studies on quinazoline-based inhibitors of Epidermal Growth Factor Receptor (EGFR) have successfully employed pharmacophore modeling and virtual screening to identify potent anticancer agents. frontiersin.orgdoi.orgresearchgate.netderpharmachemica.com Similarly, computational studies on 2,3-disubstituted-4(3H)-quinazolinones have utilized these techniques to discover compounds with potential anti-inflammatory or CNS activity. researchgate.net These examples underscore the potential of applying similar theoretical strategies to elucidate the therapeutic promise of this compound.

Table 2: Theoretical Virtual Screening Workflow for this compound Analogs

| Step | Ligand-Based Approach | Structure-Based Approach |

| 1. Prerequisite | A validated pharmacophore model | A 3D structure of a relevant biological target |

| 2. Library | Large chemical compound databases (e.g., ZINC, ChemDB) | Same as ligand-based |

| 3. Screening Method | 3D Pharmacophore searching | Molecular Docking |

| 4. Filtering | Fit to pharmacophore query | Binding energy, docking score, interaction analysis |

| 5. Output | List of "hit" compounds with desired pharmacophoric features | List of "hit" compounds with predicted high binding affinity |

Mechanistic Studies of Molecular Interactions Involving 2 3 Nitrophenyl Quinazoline

Investigations into Molecular Target Engagement Mechanisms (e.g., Enzyme Inhibition Pathways)

Binding Site Analysis (Theoretical and Experimental Techniques)

Theoretical and experimental techniques have been employed to analyze the binding sites of quinazoline (B50416) derivatives in various protein targets. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in the binding affinity of quinazoline derivatives to their target proteins.

A molecular docking study of quinazolinone derivatives as potential tyrosinase inhibitors revealed that the binding was driven by both hydrogen bonding and hydrophobicity. acs.org Similarly, docking studies of 2,3-disubstituted-4(3H)-quinazolinones with cyclooxygenase-2 (COX-2) showed that the 2-phenyl moiety binds in a specific pocket of the receptor. nih.gov

Table 1: Predicted Binding Interactions of a Representative Quinazoline Derivative in a Kinase Active Site

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue(s) |

| Hydrogen Bonding | Quinazoline Nitrogen | Hinge Region Amino Acids |

| Hydrophobic | 2-Phenyl Ring | Hydrophobic Pocket Residues |

| Pi-Pi Stacking | Quinazoline Ring | Aromatic Amino Acids |

Allosteric Modulation Studies

Beyond competitive inhibition at the active site, some quinazolinone derivatives have been shown to exhibit allosteric modulation. Allosteric modulators bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's activity.

An intriguing observation was made for a 4(3H)-quinazolinone antibacterial compound, which was found to bind to the allosteric site of penicillin-binding protein 2a (PBP2a). researchgate.net This demonstrates that the quinazoline scaffold is not limited to orthosteric binding and can influence protein function through allosteric mechanisms. This finding suggests that 2-(3-nitrophenyl)quinazoline could also potentially act as an allosteric modulator for certain protein targets, a possibility that warrants further investigation.

Role of the Nitrophenyl Substituent in Molecular Recognition and Interaction Specificity

The 3-nitrophenyl substituent at the 2-position of the quinazoline core plays a crucial role in molecular recognition and the specificity of interactions. The nitro group, with its electron-withdrawing nature and potential for hydrogen bonding, significantly influences the electronic properties and binding capabilities of the entire molecule.

Studies on quinazolinone-peptido-nitrophenyl derivatives as inhibitors of the SARS-CoV-2 main protease have provided detailed insights into the interactions of the nitrophenyl moiety. In one such study, the nitro group at the P1 position of a derivative formed hydrogen bonds with the side chain sulfhydryl group of Cys44 and the phenolic group of Tyr54. researchgate.net Another nitro group at the P2 position was involved in multiple hydrogen bond interactions with the main chain amide groups of Gly143, Ser144, and Cys145, as well as the side chain of His163. researchgate.net

Furthermore, the introduction of a nitro group can reshape the electron donor-acceptor properties of the molecule, which is critical for preferential interaction with specific targets. nih.gov The molecular electrostatic potential is altered by the presence of the nitro group, creating regions that are more favorable for specific intermolecular interactions. nih.gov This modulation of electronic properties can lead to enhanced binding affinity and selectivity for a particular biological target. The positioning of the nitro group on the phenyl ring is also critical, as it dictates the geometry of potential hydrogen bonds and other non-covalent interactions within the binding pocket.

Mechanistic Pathways of Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of this compound with biological macromolecules is primarily driven by non-covalent forces, leading to the formation of stable complexes that modulate the function of these macromolecules.

Proteins: As discussed in the context of binding site analysis, the primary mechanism of interaction with proteins involves a combination of hydrogen bonding and hydrophobic interactions. The quinazoline scaffold can act as a hydrogen bond acceptor through its nitrogen atoms, while the aromatic rings provide surfaces for hydrophobic and pi-pi stacking interactions. For some 2-arylquinazoline derivatives, the incorporation of an electron-withdrawing aryl moiety has been shown to be preferable for generating biological activity. nih.gov

Nucleic Acids: While the primary targets of many quinazoline derivatives are proteins, some studies have investigated their interactions with nucleic acids. A study on 2,3-substituted quinazolinone derivatives demonstrated their potential to protect DNA from oxidative damage. researchgate.net These compounds were found to significantly decrease the levels of DNA lesions induced by oxidizing agents. researchgate.net While this study did not indicate direct binding as an anticancer mechanism, it does suggest an interaction with the DNA environment. The proposed anticancer mechanisms for some quinazoline derivatives do include the inhibition of the DNA repair enzyme system, which implies an indirect effect on DNA integrity. nih.gov

Structure-Mechanism Relationships in Functional Assays

The relationship between the chemical structure of quinazoline derivatives and their functional mechanism is a key area of study for optimizing their biological activity. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinazoline ring system can significantly impact their potency and selectivity.

For the broader class of 2-substituted quinazolines, the nature of the substituent at the 2-position has a profound effect on their biological activity. In a series of novel 2-substituted quinazoline antibacterial agents, variations at this position led to significant differences in their antibacterial spectrum and potency. nih.gov

The substitution pattern on the quinazoline core itself is also critical. Variations on the different rings of the quinazolinone scaffold have been systematically explored to establish SAR for antibacterial activity. researchgate.net For instance, the presence of small lipophilic substituents on the phenyl rings at positions 2 and 4 of the quinazoline core can lead to increased antiproliferative activity. nih.gov Conversely, the replacement of hydrophobic groups with electron-donating groups like methoxy (B1213986) has been shown to decrease activity in some cases. nih.gov

The following table summarizes some general structure-activity relationships for quinazoline derivatives based on available literature.

Table 2: General Structure-Activity Relationships for Quinazoline Derivatives

| Structural Modification | Impact on Biological Activity/Mechanism |

| Substitution at the 2-position with an aryl group | Often crucial for binding to hydrophobic pockets in target proteins. The nature and substitution pattern of the aryl group influence potency and selectivity. nih.gov |

| Modifications to the quinazoline core (e.g., halogenation) | Can enhance biological activity. For example, halogen atoms at the 6 and 8 positions can improve antimicrobial properties. nih.gov |

| Substitution at the 4-position | Can significantly modulate activity. For instance, 4-anilinoquinazolines are a well-known class of tyrosine kinase inhibitors. |

These SAR studies provide a framework for the rational design of more potent and selective quinazoline-based therapeutic agents, including derivatives of this compound.

Advanced Research Perspectives and Future Directions in 2 3 Nitrophenyl Quinazoline Chemistry

Design Principles for Novel Quinazoline (B50416) Scaffolds with Tuned Reactivity

The design of new quinazoline derivatives with specific, predictable reactivity and biological function is a primary goal for synthetic chemists. The core strategy often involves molecular hybridization, where two or more pharmacophores are covalently linked to create a single molecule with enhanced or synergistic properties. nih.gov This approach allows for the modulation of the compound's electronic and steric characteristics, thereby fine-tuning its reactivity.

Key design principles include:

Strategic Substitution: The nature and position of substituents on both the benzene (B151609) and pyrimidine (B1678525) rings significantly influence the molecule's properties. For instance, the introduction of halogen atoms like chlorine and bromine onto the quinazoline ring has been found to increase antitumor activity. nih.gov The electron-withdrawing nitro group in 2-(3-Nitrophenyl)quinazoline, for example, significantly alters the electron density of the heterocyclic ring system.

Pharmacophore Combination: Fusing or linking the quinazoline core with other biologically active fragments, such as pyrazole (B372694) carbamides, is an effective tool for designing novel candidates for specific applications, like antifungal agents. nih.gov

Modulation of Physicochemical Properties: Introducing groups that alter hydrophilicity and lipophilicity at various positions, such as the C-2 position, can tune the compound's interaction with biological targets. nih.gov

Table 1: Design Principles and Their Effects on Quinazoline Scaffolds

| Design Principle | Example Modification | Resulting Effect on Reactivity/Activity | Reference |

| Strategic Substitution | Addition of halogens (Cl, Br) to the quinazoline ring | Increased antitumor activity | nih.gov |

| Molecular Hybridization | Linking quinazolinone with a pyrazole carbamide fragment | Creation of potent antifungal agents | nih.gov |

| Physicochemical Tuning | Introduction of hydrophilic/lipophilic groups at C-2 | Modulation of biological target interaction | nih.gov |

Integration of Synthetic and Computational Methodologies for Discovery

The modern discovery of novel quinazoline derivatives is increasingly driven by a synergistic approach that combines synthetic chemistry with computational modeling. This integration accelerates the design-synthesis-testing cycle, allowing for more rational and efficient development of new compounds.

Computational tools are employed in several key areas:

In Silico Screening: Virtual screening of quinazoline libraries against biological targets helps identify promising lead compounds before synthesis begins.

Molecular Modeling: These studies provide insights into the potential interactions between a quinazoline derivative and its target, such as efflux pumps in bacteria. mdpi.com

Predictive Analysis: Computational methods can predict the drug-likeness of novel compounds based on rules like Lipinski's, Ghose's, and Veber's, guiding the design process. mdpi.com

Post-Synthesis Analysis: For synthesized compounds, computational studies such as cell cycle analysis and apoptosis assays can elucidate their mechanism of action at a molecular level, complementing experimental data. nih.gov

This integrated approach was successfully used in the development of 3-substituted phenyl quinazolinone derivatives as anticancer agents, where computational analysis confirmed the apoptotic induction observed in experimental assays. nih.gov

Table 2: Synergy of Synthetic and Computational Methods in Quinazoline Research

| Methodology | Application | Example Outcome | Reference |

| Synthetic | Design and synthesis of novel 3-substituted phenyl quinazolinones | Creation of a potent derivative with IC₅₀ values of 12.84 & 10.90 µM against MCF-7 and SW480 cell lines | nih.gov |

| Computational | Cell cycle and apoptosis assays on the synthesized compound | Confirmed that the compound arrests the cell cycle at the S phase and induces apoptosis in MCF-7 cells | nih.gov |

| Synthetic | Synthesis of quinazoline derivatives BG1189 and BG1190 | Development of potential efflux pump inhibitors | mdpi.com |

| Computational | Molecular modeling and drug-likeness evaluation | Assessment of the compounds' potential as chemosensitizers for combination therapy | mdpi.com |

Exploration of Novel Chemical Transformations of the Quinazoline Ring System

The inherent reactivity of the quinazoline ring system provides a rich platform for novel chemical transformations, leading to diverse molecular architectures. nih.gov The polarization of the 3,4-double bond and the presence of two nitrogen atoms make the ring susceptible to various reactions. nih.govscispace.com

Established transformations include:

Nucleophilic Addition/Substitution: The C-4 position is highly reactive towards nucleophiles. Reagents like sodium bisulphite, hydrogen cyanide, and organometallic compounds add across the 3,4-double bond. nih.govscispace.com This reactivity allows for the synthesis of 4-amino and 4-hydrazine quinazolines. scispace.com

Electrophilic Substitution: Nitration is the primary known electrophilic substitution reaction, typically occurring at the C-6 position under treatment with fuming nitric acid in sulfuric acid. nih.govscispace.com

Advanced and emerging transformations are expanding the synthetic utility of the quinazoline core:

N-Oxide Chemistry: Quinazoline 3-oxides serve as versatile intermediates. They can undergo deoxygenation to revert to the parent quinazoline, or more complex reactions like ring expansion to form valuable 1,4-benzodiazepine (B1214927) analogues. nih.gov

Transition Metal Catalysis: The quinazoline scaffold is a suitable candidate for transition metal-catalyzed reactions. Cross-dehydrogenative-coupling and cross-coupling reactions on halogenated quinazolines open pathways to create polysubstituted derivatives that are otherwise difficult to access. mdpi.com

Table 3: Summary of Chemical Transformations of the Quinazoline Ring

| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Addition | C-4 | Grignard reagents, Phenyl lithium | 4-substituted 3,4-dihydroquinazolines | nih.govscispace.com |

| Nucleophilic Substitution | C-4 | Sodamide, Hydrazine (B178648) | 4-Amino/4-Hydrazino quinazolines | scispace.com |

| Electrophilic Substitution | C-6 | Fuming HNO₃ / H₂SO₄ | 6-Nitroquinazoline | nih.govscispace.com |

| Ring Expansion | C-2 (via N-oxide) | Methylamine, followed by hydrolysis and deoxygenation | 1,4-Benzodiazepines (e.g., Diazepam) | nih.gov |

| Cross-Coupling | Halogenated positions | Transition metal catalysts | Polysubstituted quinazolines | mdpi.com |

Development of Advanced Spectroscopic Probes for Quinazoline Derivatives

The unique photophysical properties of certain quinazoline derivatives have led to their development as advanced spectroscopic probes for biological systems. By attaching a fluorophore to a quinazoline-based pharmacophore, researchers can create tools for visualizing biological targets like G protein-coupled receptors (GPCRs). nih.gov

A series of quinazoline-based fluorescent probes were successfully developed for α1-adrenergic receptors (α1-ARs). nih.gov The design incorporates a quinazoline moiety for receptor recognition and a fluorophore (such as coumarin (B35378) or fluorescein) for visualization. The synthesis of these probes is often achieved through high-yield reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or simple amide condensation. nih.gov

These probes exhibit key characteristics desirable for biological imaging:

High Affinity: They demonstrate nanomolar affinities for α1-AR subtypes. nih.gov

Favorable Spectroscopic Properties: They possess reasonable fluorescence quantum yields (up to 42% for some derivatives) and distinct excitation and emission wavelengths suitable for fluorescence microscopy. nih.gov

Biological Compatibility: The probes show low toxicity and excellent potential for subcellular localization imaging. nih.gov

The stability of quinazoline derivatives in various solvents can be monitored using UV-Vis absorption spectroscopy, which is crucial for ensuring their reliability in experimental conditions. mdpi.com Detailed characterization using a suite of spectroscopic techniques, including IR, ¹H-NMR, and ¹³C-NMR, is essential to confirm the structure of these complex molecules. orientjchem.orgresearchgate.net

Table 4: Spectroscopic Properties of Quinazoline-Based Fluorescent Probes for α1-ARs

| Compound | Fluorophore | Affinity (Ki, nM) for α1A-AR | Quantum Yield | Excitation λ (nm) | Emission λ (nm) |

| 1a | Hydroxy Coumarin | 3.9 | 0.13 | 380 | 450 |

| 1b | Hydroxy Coumarin | 2.5 | 0.42 | 380 | 450 |

| 1c | Amino Coumarin | 0.6 | 0.15 | 420 | 480 |

| 1d | Fluorescein | 8.8 | 0.21 | 485 | 520 |

| 1e | Fluorescein | 52.4 | 0.12 | 485 | 520 |

| Data adapted from reference nih.gov. |

常见问题

Q. What are the common synthetic routes for preparing 2-(3-nitrophenyl)quinazoline derivatives?

The synthesis typically involves cyclocondensation or nucleophilic addition reactions. For example, 2-(3-nitrophenyl)quinazolin-4(3H)-one derivatives can be synthesized via nucleophilic addition between substituted 2-aminobenzothiazoles and 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one under reflux conditions in acetic acid . Another route employs the condensation of 3-nitrobenzaldehyde with acetoacetate derivatives, followed by cyclization in the presence of ammonium acetate . Key steps include optimizing solvent systems (e.g., ethanol, dioxane) and purification via column chromatography.

Q. How can spectroscopic techniques confirm the structure of this compound derivatives?

Structural elucidation relies on a combination of 1H NMR , 13C NMR , and LC-MS . For instance, 1H NMR spectra for 5-cyclopentyl-2-(4-fluorophenyl) derivatives show distinct aromatic proton shifts at δ 7.8–8.2 ppm, while LC-MS provides molecular ion peaks (e.g., m/z 355.4 for C18H14FN3O2S) . X-ray diffraction (XRD) further resolves crystal structures, as demonstrated for 2-(4-diphenylamino)phenyl-4-cyanoquinazoline, which crystallizes in a triclinic system .

Q. What strategies improve reaction yields in the synthesis of these compounds?

Yield optimization involves:

- Catalyst selection : Use of K2CO3 or H2SO4 in cyclization steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reflux conditions (80–120°C) improve cyclocondensation efficiency .

For example, adjusting the molar ratio of reactants and using microwave-assisted synthesis increased yields from 39.5% to >60% in some cases .

Advanced Research Questions

Q. How do substituent positions (e.g., 2- vs. 3-nitrophenyl) affect biological activity?

Structure-activity relationship (SAR) studies reveal that 2-nitrophenyl substitutions enhance antimicrobial activity due to increased electron-withdrawing effects, while 3-nitrophenyl groups improve anticonvulsant potency by optimizing lipophilicity . Introducing triazolyl or Schiff base moieties at the quinazoline 3-position significantly boosts antifungal and antiviral activities, respectively .

Q. What methodologies address contradictions in biological activity data across studies?

Discrepancies often arise from variations in:

- Assay conditions : Differences in microbial strains (e.g., S. aureus vs. E. coli) or antioxidant models (DPPH vs. FRAP) .

- Compound purity : LC-MS or HPLC validation ensures >95% purity .

- Structural analogs : Subtle changes (e.g., fluoro vs. chloro substituents) alter bioactivity profiles. Cross-validating results using in silico docking (e.g., COX-2 inhibition studies) can resolve mechanistic conflicts .

Q. How do molecular descriptors (e.g., Lipinski’s rule) guide drug-likeness assessment?

Lipinski’s parameters (molecular weight <500, H-bond donors <5, H-bond acceptors <10) predict oral bioavailability. For this compound derivatives, molecular weights range from 355–450 g/mol, with H-bond acceptors (e.g., nitro, carbonyl groups) typically ≤8, aligning with drug-like criteria . However, exceptions occur for topical agents, where higher logP values (>3) are tolerated .

Q. What role does X-ray crystallography play in optimizing quinazoline-based drug candidates?

XRD resolves conformational flexibility and intermolecular interactions . For example, XRD analysis of 2-(4-diphenylamino)phenyl-4-cyanoquinazoline revealed a planar quinazoline core and π-π stacking with adjacent phenyl rings, critical for stabilizing protein-ligand complexes in kinase inhibitors .

Methodological Considerations

Q. How are computational tools integrated into the design of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。